O-(4-Nitrobenzyl)hydroxylamine hydrochloride
Description
O-(4-Nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2) is a hydroxylamine derivative featuring a 4-nitrobenzyl group attached to the hydroxylamine oxygen. Its molecular formula is C₇H₉ClN₂O₃, with a molecular weight of 204.61 g/mol . The compound is sensitive to light and moisture and decomposes near 215°C . It is widely used in HPLC derivatization for detecting carbonyl-containing compounds due to its ability to form stable oxime derivatives . Additionally, it serves as a key reagent in PET radiochemistry for bioconjugation and cyclization reactions .
Properties
IUPAC Name |
O-[(4-nitrophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAFSOYOMFQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062169 | |
| Record name | 4-Nitrobenzyloxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-26-2 | |
| Record name | Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzyloxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-nitrobenzyl)hydroxylammonium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Key Steps
The process initiates with the activation of the alcohol group in 4-nitrobenzyl alcohol via a phosphine-mediated coupling mechanism. Triphenylphosphine (PPh₃) and diisopropylazodicarboxylate (DIAD) generate a reactive intermediate, enabling the displacement of the hydroxyl group by N-hydroxylphthalimide. Subsequent hydrazinolysis liberates the free hydroxylamine, which is precipitated as the hydrochloride salt. The mechanistic pathway proceeds as follows:
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Activation Phase :
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PPh₃ and DIAD form a betaine intermediate, facilitating the conversion of 4-nitrobenzyl alcohol to a reactive alkoxyphosphonium ion.
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Nucleophilic attack by N-hydroxylphthalimide yields the O-(4-nitrobenzyl)phthalimide intermediate.
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Cleavage Phase :
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Hydrazine monohydrate selectively cleaves the phthalimide protecting group, releasing O-(4-nitrobenzyl)hydroxylamine.
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Treatment with hydrochloric acid in ether precipitates the hydrochloride salt, enhancing stability and purity.
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Detailed Synthetic Procedure
Materials and Reagents
| Component | Quantity | Role |
|---|---|---|
| 4-Nitrobenzyl alcohol | 1 mmol | Substrate |
| N-Hydroxylphthalimide | 1.1 mmol | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.1 mmol | Reducing agent |
| Diisopropylazodicarboxylate | 1.1 mmol | Activator |
| Tetrahydrofuran (THF) | 5 mL | Solvent |
| Hydrazine monohydrate | 1.1 mmol | Cleavage agent |
| Hydrochloric acid (2M) | 2 mL | Salt formation |
Stepwise Protocol
-
Reaction Setup :
Dissolve 4-nitrobenzyl alcohol (1 mmol) in freshly distilled THF (5 mL) under inert atmosphere. Add PPh₃ (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol) sequentially. -
Activation :
Cool the mixture to 0°C and add DIAD (1.1 mmol) dropwise. Stir the reaction at 0°C for 15 minutes, then gradually warm to room temperature over 3 hours. Monitor progress via TLC (heptanes:ethyl acetate, 1:1). -
Phthalimide Cleavage :
Introduce hydrazine monohydrate (1.1 mmol) and stir for 30 minutes. Filter the mixture to remove precipitated phthalhydrazide. Concentrate the filtrate under reduced pressure. -
Purification :
Perform flash chromatography (heptanes:ethyl acetate, 1:1) to isolate O-(4-nitrobenzyl)hydroxylamine. Dissolve the product in anhydrous ether and treat with 2M HCl (2 mL) to precipitate the hydrochloride salt. Wash with dichloromethane to eliminate residual DIAD byproducts. -
Characterization :
Validate purity via melting point analysis, ¹H NMR, and elemental analysis. The hydrochloride salt typically crystallizes as an off-white powder with a melting range of 132–135°C.
Optimization and Critical Parameters
Solvent and Temperature Effects
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THF vs. Dichloromethane : THF enhances reaction homogeneity and intermediate stability compared to dichloromethane, which may lead to premature precipitation.
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Temperature Control : Maintaining 0°C during DIAD addition minimizes side reactions, while gradual warming ensures complete conversion.
Stoichiometric Considerations
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A slight excess of N-hydroxylphthalimide (1.1 eq) ensures complete consumption of the alcohol substrate, reducing the need for post-reaction purification.
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Equimolar PPh₃ and DIAD prevent phosphine oxide accumulation, which complicates isolation.
Yield and Scalability
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Laboratory Scale : Yields of 75–80% are typical for small-scale syntheses (1–10 mmol).
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Industrial Adaptation : Scaling to kilogram quantities requires continuous flow systems to manage exothermicity and byproduct formation.
Analytical Validation and Quality Control
Spectroscopic Characterization
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¹H NMR (400 MHz, CD₃OD) :
δ 7.85 (d, 2H, Ar–H), 7.65 (d, 2H, Ar–H), 5.15 (s, 2H, Ar–CH₂–O), 3.90 (br s, 2H, NH₂). -
Elemental Analysis :
Calculated for C₇H₉ClN₂O₃: C 40.89%, H 4.38%, N 13.63%. Found: C 40.75%, H 4.42%, N 13.58%.
Purity Assessment
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HPLC : Reverse-phase C18 column (ACN:H₂O, 70:30) shows a single peak at 254 nm (retention time: 6.2 min).
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TLC : Rₓ = 0.45 (heptanes:ethyl acetate, 1:1).
Comparative Evaluation of Alternative Methods
While the Mitsunobu-inspired approach is predominant, alternative routes have historical relevance:
Nucleophilic Substitution with 4-Nitrobenzyl Chloride
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Procedure : React 4-nitrobenzyl chloride with hydroxylamine hydrochloride in aqueous NaOH.
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Limitations : Lower yields (50–60%) due to competing hydrolysis of the benzyl chloride.
Reductive Amination Pathways
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Concept : Reduce 4-nitrobenzaldehyde in the presence of hydroxylamine to form the imine intermediate.
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Challenges : Over-reduction to the amine and poor regioselectivity limit utility.
Industrial Production Considerations
Process Intensification
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Continuous Flow Reactors : Enhance heat dissipation and mixing efficiency, critical for large-scale azodicarboxylate reactions.
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In-Line Analytics : UV-Vis monitoring at 254 nm enables real-time adjustment of stoichiometry.
Chemical Reactions Analysis
Types of Reactions
O-(4-Nitrobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrobenzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Produces nitrobenzaldehyde derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
O-(4-Nitrobenzyl)hydroxylamine hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly significant in developing drugs targeting neurological disorders, enhancing the efficiency of drug development processes. The compound's ability to form hydroxylamine derivatives is vital for synthesizing various bioactive molecules.
Case Study: Neurological Drug Development
Research has demonstrated that derivatives of this compound can be used to synthesize compounds with potential therapeutic effects on neurological conditions. For example, studies have indicated that modifications to the nitrobenzyl group can influence the pharmacological properties of synthesized drugs, leading to improved efficacy and reduced side effects.
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying nitro compounds. Its strong UV chromophore properties facilitate its use in high-performance liquid chromatography (HPLC) for analyzing reducing sugars and other carbonyl-containing compounds.
Data Table: Analytical Applications
| Application | Description |
|---|---|
| HPLC Derivatization | Used as a strong UV chromophore for detecting reducing sugars in HPLC analyses. |
| Nitro Compound Detection | Serves as a reagent for identifying nitro groups in environmental samples. |
Bioconjugation
The compound is extensively used in bioconjugation processes, where it acts as a cleavable protecting group for thiol functionalities. This application is crucial for developing targeted drug delivery systems and enhancing the specificity of biomolecule interactions.
Case Study: Targeted Drug Delivery
In one study, this compound was successfully utilized to attach therapeutic agents to cancer-targeting antibodies through disulfide bonds. The selective cleavage of these bonds under mild acidic conditions allowed for controlled release of the drug at the target site, demonstrating its potential in precision medicine.
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly for preparing various derivatives such as aldehydes, ketones, and amines. Its reactivity with carbonyl compounds enables the formation of oximes, which are important intermediates in synthetic organic chemistry.
Data Table: Organic Synthesis Applications
| Reaction Type | Products Formed |
|---|---|
| Oxime Formation | Reacts with carbonyls to form oximes used in further synthetic pathways. |
| Scavenging Carbonyls | Acts as a scavenger for aldehydes and ketones in synthetic routes. |
The biological activity of this compound has been explored in various contexts, including its potential antimicrobial properties and enzyme inhibition capabilities.
Case Study: Antimicrobial Studies
Research indicates that hydroxylamines can induce nitrite formation through bacterial metabolism, which has implications for their use as antimicrobial agents. For instance, studies involving Pseudomonas aeruginosa showed that this bacterium efficiently converts hydroxylamine into nitrite under specific conditions, suggesting potential applications in microbial control.
Mechanism of Action
The mechanism of action of O-(4-Nitrobenzyl)hydroxylamine hydrochloride involves its ability to react with various functional groups. It can form covalent bonds with nucleophiles, making it useful in tagging and labeling experiments. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares O-(4-Nitrobenzyl)hydroxylamine hydrochloride with similar benzyl-substituted hydroxylamine derivatives:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-nitro group (electron-withdrawing) enhances electrophilicity, making the compound reactive in nucleophilic additions, whereas 4-methoxybenzyl (electron-donating) may reduce reactivity .
- Fluorinated Derivatives : PFBHA’s pentafluorobenzyl group increases molecular weight and lipophilicity, improving volatility for GC-MS applications .
Commercial Availability and Handling
- O-(4-Nitrobenzyl)hydroxylamine HCl : Available from Thermo Scientific (98% purity) and TCI Chemicals (HPLC grade) .
- PFBHA : Sold by Thermo Scientific (>98% purity) and Kanto Reagents (water quality testing) .
- O-Benzyl hydroxylamine HCl : Sourced from Oakwood Chemical (97%) and Shanghai Aladdin (>98%) .
Research Findings and Case Studies
- Bioconjugation : O-(4-Nitrobenzyl)hydroxylamine HCl was used to synthesize BOC-protected intermediates for PET tracers, achieving 45–49% yields post-purification .
- Carbonyl Detection: PFBHA enabled quantification of lipid-derived aldehydes in thermally treated oils via GC-MS, demonstrating superior sensitivity over non-fluorinated analogs .
- Stability Concerns : Hydroxylamine derivatives generally require careful handling; however, benzyl-substituted variants are more stable than free hydroxylamine .
Biological Activity
O-(4-Nitrobenzyl)hydroxylamine hydrochloride (CAS Number: 2086-26-2) is a chemical compound notable for its diverse biological activities and applications in biochemical research. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₉ClN₂O₃
- Molecular Weight : 204.61 g/mol
- Appearance : Off-white to light yellow crystalline powder
- Solubility : Soluble in water
The compound features a hydroxylamine functional group attached to a 4-nitrobenzyl moiety, which contributes to its reactivity and utility in biochemical applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of acetic acid. This reaction can be optimized by controlling temperature and pH, often using solvents such as ethanol or methanol to enhance reaction kinetics.
This compound exhibits several biological activities:
- Thiol Protection and Release : It serves as a cleavable protecting group for thiol functionalities in biomolecules, allowing selective release under mild acidic conditions (around pH 5) through disulfide bond cleavage. This property is particularly useful in bioconjugation techniques.
- Carbonyl Scavenging : The compound acts as a scavenger for carbonyl compounds (aldehydes and ketones), which can be leveraged in various biochemical applications.
- Reactivity with Biomolecules : Interaction studies have shown that this compound can form stable derivatives with reducing sugars, enhancing detection methods in biochemical assays .
Toxicity and Safety
The compound has been noted to cause skin and eye irritation, necessitating caution during handling. Its derivatives have been examined for potential roles in proteomics, particularly for labeling and detection of biomolecules .
Proteomics Applications
Research has demonstrated that derivatives of this compound can improve the specificity and sensitivity of assays used in proteomics. For instance, studies have shown that this compound enhances the detection of biomolecules through stable labeling techniques .
Inhibition Studies
Inhibition studies involving hydroxylamines have revealed their effects on various enzymatic reactions. For example, hydroxylamines can inhibit the activity of ammonia-oxidizing bacteria (AOB), impacting nitrification processes in environmental microbiology. This inhibition is concentration-dependent and indicates potential ecological implications .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Hydroxylamine | NH₂OH | Simple structure; less stable than O-(4-nitrobenzyl) derivative |
| 4-Nitrophenylhydroxylamine | C₆H₄(NH₂OH)(NO₂) | Lacks the benzyl group; different reactivity profile |
| Benzohydroxamic Acid | C₇H₈N₂O₂ | Used primarily as an inhibitor; different applications |
| O-(2-Nitrobenzyl)hydroxylamine | C₇H₉ClN₂O₃ (isomer) | Similar structure but different electronic properties |
This table illustrates how this compound stands out due to its specific nitro substitution on the benzene ring, enhancing its reactivity compared to other hydroxylamines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction parameters for preparing O-(4-nitrobenzyl)hydroxylamine hydrochloride?
- Methodological Answer : The synthesis involves reacting 4-nitrobenzyl chloride with hydroxylamine hydrochloride under basic conditions. Key parameters include:
- Solvent choice : Nitromethane or aqueous NaOH systems are commonly used to facilitate nucleophilic substitution .
- Temperature : Room temperature (20–25°C) is sufficient, but reflux (40–50°C) may improve yields for sterically hindered substrates .
- Stoichiometry : A 1:1.2 molar ratio of 4-nitrobenzyl chloride to hydroxylamine hydrochloride minimizes unreacted starting material .
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Monitor by TLC (silica gel, eluent: ethyl acetate/hexane 1:2) .
Q. How is this compound used as a derivatization reagent in analytical chemistry?
- Methodological Answer : It reacts with carbonyl groups (e.g., aldehydes, ketones) to form stable oxime derivatives for detection via HPLC or LC-MS.
- Protocol : Dissolve 10 mg of the compound in 1 mL phosphate buffer (pH 6.5), add to the sample, and incubate at 50°C for 2 hours. Quench with 0.1 M HCl .
- Advantages : The nitro group enhances UV absorbance (λmax ~254 nm), improving sensitivity compared to non-aromatic hydroxylamine reagents .
- Limitations : Lower reactivity with sterically hindered ketones compared to O-(4-methoxybenzyl) analogues; adjust pH to 7.4 for biological samples .
Advanced Research Questions
Q. How can researchers resolve low yields during synthesis due to competing hydrolysis of 4-nitrobenzyl chloride?
- Methodological Answer :
- Control pH : Maintain alkaline conditions (pH 8–9) using NaOH to suppress hydrolysis. Use anhydrous solvents (e.g., dry nitromethane) under nitrogen atmosphere .
- Byproduct mitigation : Monitor reaction progress via FT-IR for disappearance of the -NO2 peak (1520 cm⁻¹). Purify via flash chromatography (silica gel, dichloromethane/methanol 9:1) if recrystallization fails .
- Yield optimization : Scale reactions below 50 mmol to avoid exothermic side reactions; typical yields range from 75–85% .
Q. What strategies address discrepancies in derivatization efficiency when analyzing complex biological matrices?
- Methodological Answer :
- Competing reagents : The electron-withdrawing nitro group reduces nucleophilicity compared to O-(4-methoxybenzyl) derivatives. Compensate by increasing reaction temperature (60°C) and time (4 hours) .
- Internal standards : Use deuterated analogues (e.g., d3-labeled reagent) to correct for matrix effects in quantitative LC-MS. Prepare standards in matched biological fluids (e.g., plasma) .
- Validation : Perform spike-and-recovery experiments (85–110% acceptable range) across physiological pH (4.0–7.4) to confirm robustness .
Q. How does the stability of this compound impact storage and handling in long-term studies?
- Methodological Answer :
- Decomposition risks : The nitrobenzyl group is susceptible to photodegradation. Store in amber vials at –20°C under desiccation (silica gel). Monitor purity via NMR (disappearance of NH2 peak at δ 4.3 ppm indicates degradation) .
- Hazard mitigation : Classified as Xn (harmful) and N (environmental hazard). Use fume hoods during synthesis and dispose of waste via incineration .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
